4-Nitro-1-nonyl-1H-pyrazole
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Overview
Description
4-Nitro-1-nonyl-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Recent literature suggests that a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 4-Nitro-1H-pyrazole consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C3H3N3O2 and the molecular weight is 97.0754 .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitro-1H-pyrazole include a molecular weight of 97.0754 and a molecular formula of C3H3N3O2 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Functionalization
The utility of 4-nitro-1H-pyrazoles, including compounds like 4-Nitro-1-nonyl-1H-pyrazole, extends significantly within chemical synthesis, particularly in regioselective and guided C-H activation processes. A notable method involves the guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, facilitating the functionalization of the pharmacologically relevant pyrazole scaffold. This approach is valued for its divergence and regioselectivity, offering a convenient pathway for synthesizing 5-aryl-4-nitro-1H-pyrazoles and exploring the scope and limitations of the methodology in medicinal chemistry and material science (Iaroshenko et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact withEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and metabolic pathways.
Mode of Action
Pyrazole derivatives have been reported to undergoC–N bond activation . This process involves a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole . The reaction, initiated by N-bromosuccinimide, leads to C–N bond cleavage .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to estrogen signaling and alcohol metabolism .
Pharmacokinetics
The molecular weight of the compound is239.31 , which could influence its pharmacokinetic properties.
Result of Action
The c–n bond cleavage in the pyrazole ring could potentially lead to the formation of new compounds with different properties .
Action Environment
Safety data sheets suggest that the compound should be stored in adry, cool, well-ventilated area , indicating that temperature, humidity, and ventilation could affect its stability.
properties
IUPAC Name |
4-nitro-1-nonylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-9-14-11-12(10-13-14)15(16)17/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECDYZQCHYWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-nonyl-1H-pyrazole |
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